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molecular formula C14H24N2O2 B8487229 2-Propanol, 1-[(2-amino-1,1-dimethylethyl)amino]-3-(2-methylphenoxy)- CAS No. 89514-97-6

2-Propanol, 1-[(2-amino-1,1-dimethylethyl)amino]-3-(2-methylphenoxy)-

Cat. No. B8487229
M. Wt: 252.35 g/mol
InChI Key: IYSQBEFEGDQORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04599333

Procedure details

Concentrated hydrochloric acid (1.4 ml) and 5% palladium carbon was added to a solution of 3 g of 1-(2-methylphenoxy)-3-(1,1-dimethyl-2-dibenzylaminoethylamino)-2-propanol in 10 ml of ethanol, and the mixture was hydrogenated at room temperature for 24 hours. After the catalyst was removed by filtration, the filtrate was concentrated under reduced pressure. The residue was dissolved in water, made alkaline with potassium carbonate, then extracted with chloroform, and dried over anhydrous magnesium sulfate. 1.585 g of 1-(2-methylphenoxy)-3-(1,1-dimethyl-2-aminoethylamino)-2-propanol was obtained as a colorless oil.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
1-(2-methylphenoxy)-3-(1,1-dimethyl-2-dibenzylaminoethylamino)-2-propanol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:33]=[CH:32][CH:31]=[CH:30][C:4]=1[O:5][CH2:6][CH:7]([OH:29])[CH2:8][NH:9][C:10]([CH3:28])([CH3:27])[CH2:11][N:12](CC1C=CC=CC=1)CC1C=CC=CC=1>C(O)C.[C].[Pd]>[CH3:2][C:3]1[CH:33]=[CH:32][CH:31]=[CH:30][C:4]=1[O:5][CH2:6][CH:7]([OH:29])[CH2:8][NH:9][C:10]([CH3:28])([CH3:27])[CH2:11][NH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
Cl
Name
1-(2-methylphenoxy)-3-(1,1-dimethyl-2-dibenzylaminoethylamino)-2-propanol
Quantity
3 g
Type
reactant
Smiles
CC1=C(OCC(CNC(CN(CC2=CC=CC=C2)CC2=CC=CC=C2)(C)C)O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=C(OCC(CNC(CN)(C)C)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.585 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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